molecular formula C20H14ClN5O3S B11697306 3-[(2E)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid

3-[(2E)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid

Cat. No.: B11697306
M. Wt: 439.9 g/mol
InChI Key: DXINOXVFCSQDHK-UHFFFAOYSA-N
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Description

3-[(2E)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid is a complex organic compound that features a combination of thiazole, pyrazole, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:

    Formation of Thiazole Intermediate: This involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.

    Formation of Pyrazole Intermediate: This involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate.

    Coupling Reaction: The thiazole and pyrazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(2E)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the disruption of metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1,3-thiazole derivatives
  • 3-methyl-1-phenyl-2-pyrazolin-5-one derivatives
  • Benzoic acid derivatives

Uniqueness

3-[(2E)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid is unique due to its combination of thiazole, pyrazole, and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.

Properties

Molecular Formula

C20H14ClN5O3S

Molecular Weight

439.9 g/mol

IUPAC Name

3-[[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzoic acid

InChI

InChI=1S/C20H14ClN5O3S/c1-11-17(24-23-15-4-2-3-13(9-15)19(28)29)18(27)26(25-11)20-22-16(10-30-20)12-5-7-14(21)8-6-12/h2-10,25H,1H3,(H,28,29)

InChI Key

DXINOXVFCSQDHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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